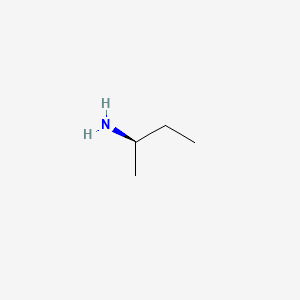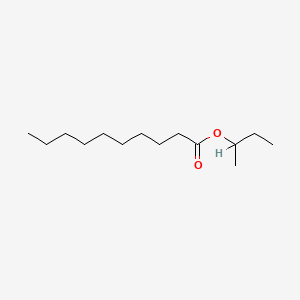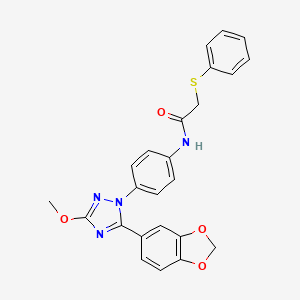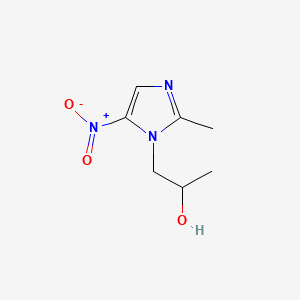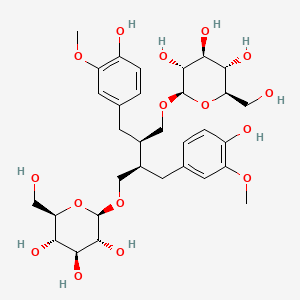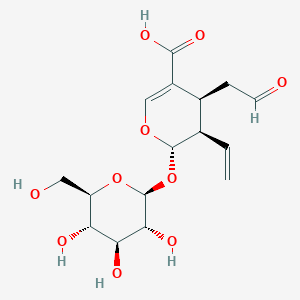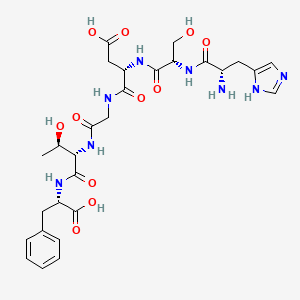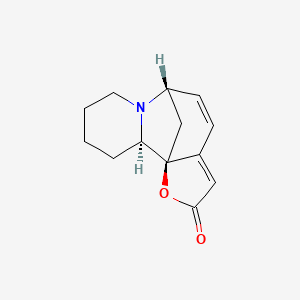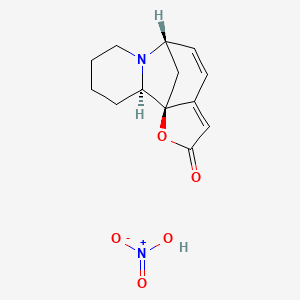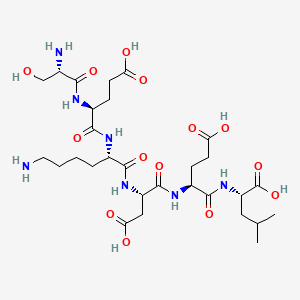
Sulfaclozina
Descripción general
Descripción
Sulfacloropirazina es un compuesto sulfonamida utilizado principalmente como agente antimicrobiano. Es conocido por su efectividad contra la coccidiosis en aves de corral, una enfermedad causada por parásitos protozoarios. El nombre químico de Sulfacloropirazina es N-(5-cloropirazin-2-il)-4-aminobenzenosulfonamida, y a menudo se utiliza en su forma de sal sódica para una mejor solubilidad y administración .
Aplicaciones Científicas De Investigación
Sulfacloropirazina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de la química de la sulfonamida y los mecanismos de reacción.
Biología: El compuesto se estudia ampliamente por sus propiedades antimicrobianas, particularmente contra parásitos protozoarios como las especies de Eimeria.
Medicina: Sulfacloropirazina se utiliza en medicina veterinaria para tratar la coccidiosis en aves de corral y otros animales. .
Industria: El compuesto se utiliza en la formulación de diversos agentes antimicrobianos y medicamentos veterinarios.
Mecanismo De Acción
Sulfacloropirazina ejerce sus efectos inhibiendo la enzima dihidrofolato reductasa, que es esencial para la síntesis de folato en bacterias y protozoos. Esta inhibición interrumpe la producción de ácido fólico, lo que lleva a la incapacidad de los microorganismos para sintetizar ácidos nucleicos y proteínas, causando finalmente su muerte. El compuesto también induce cambios ultraestructurales en los parásitos, afectando su metabolismo energético e induciendo la apoptosis .
Compuestos Similares:
Sulfaclorpiridazina: Otra sulfonamida con propiedades antimicrobianas similares, utilizada para infecciones del tracto urinario y en medicina veterinaria.
Sulfaclozina: Un derivado de la sulfonamida con actividad antiprotozoaria, utilizado en el tratamiento de enfermedades aviares.
Singularidad: Sulfacloropirazina es única debido a su efectividad específica contra la coccidiosis en aves de corral y su capacidad para inhibir la dihidrofolato reductasa. Sus propiedades estructurales y la presencia del grupo cloropirazina contribuyen a su actividad antimicrobiana distintiva en comparación con otras sulfonamidas .
Safety and Hazards
Direcciones Futuras
Research is being conducted on the use of sulfaclozine in novel, metal-based drug complexes that may be of value as anticancer agents . The bio-activities of the characterized complexes were evaluated using DNA binding titration and molecular docking . These results were supported by in vitro cytotoxicity assays showing that the Cu(II) and Ni(II) complexes display promising antitumor activity against colon and breast cancer cell lines .
Análisis Bioquímico
Biochemical Properties
Sulfaclozine plays a crucial role in biochemical reactions by inhibiting the synthesis of folic acid in microorganisms. It interacts with the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By competing with para-aminobenzoic acid (PABA), Sulfaclozine prevents the formation of dihydropteroate, a precursor to folic acid. This inhibition disrupts the production of nucleotides and ultimately hampers DNA synthesis in the target organisms .
Cellular Effects
Sulfaclozine affects various types of cells and cellular processes. In protozoan parasites, it inhibits cell division and growth by disrupting folic acid synthesis. This leads to impaired DNA replication and cell proliferation. In poultry, Sulfaclozine helps control coccidiosis by reducing the parasite load in the intestinal tract, thereby improving gut health and overall performance .
Molecular Mechanism
The molecular mechanism of Sulfaclozine involves its binding to the active site of dihydropteroate synthase, where it competes with PABA. This competitive inhibition prevents the enzyme from catalyzing the formation of dihydropteroate, a key intermediate in folic acid synthesis. As a result, the synthesis of folic acid is blocked, leading to a shortage of nucleotides required for DNA replication and cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfaclozine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy may decrease over prolonged periods. Studies have shown that Sulfaclozine can degrade over time, leading to reduced potency. Long-term exposure to Sulfaclozine in vitro and in vivo has demonstrated its ability to maintain its anticoccidial activity, although the extent of its effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Sulfaclozine vary with different dosages in animal models. At therapeutic doses, Sulfaclozine effectively controls coccidiosis in poultry without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather leads to toxicity .
Metabolic Pathways
Sulfaclozine is involved in metabolic pathways related to folic acid synthesis. It interacts with dihydropteroate synthase, inhibiting the formation of dihydropteroate from PABA. This disruption in folic acid synthesis affects the overall metabolic flux and reduces the availability of nucleotides for DNA replication. Additionally, Sulfaclozine may undergo metabolic transformations in the liver, leading to the formation of metabolites that are excreted via the kidneys .
Transport and Distribution
Sulfaclozine is transported and distributed within cells and tissues through passive diffusion. It can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also bind to plasma proteins, affecting its distribution and bioavailability. In poultry, Sulfaclozine is distributed primarily in the intestinal tract, where it targets the protozoan parasites responsible for coccidiosis .
Subcellular Localization
The subcellular localization of Sulfaclozine is primarily within the cytoplasm, where it interacts with dihydropteroate synthase. The compound does not possess specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasmic environment, where it inhibits folic acid synthesis and disrupts cellular processes in the target organisms .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Sulfacloropirazina implica la condensación de la sal sódica de sulfanilamida con 2,6-dicloropirazina en un solvente orgánico insoluble en agua. La reacción se controla por temperatura para garantizar un rendimiento óptimo. El producto se extrae luego con agua, y el pH de la capa acuosa se ajusta utilizando un ácido para precipitar la sulfanilamida cloropirazina. Este intermedio se hace reaccionar adicionalmente con hidróxido de sodio para formar Sulfacloropirazina sódica .
Métodos de Producción Industrial: En entornos industriales, la producción de Sulfacloropirazina sódica implica la disolución de dimetilsulfóxido, N-metil-2-pirrolidona y Sulfacloropirazina sódica en un tanque líquido. Se agrega Diaveridina, disuelta por un cosolvente, seguido de trietanolamina. Este método asegura un producto estable con dosificación precisa y operación medicada simple .
Análisis De Reacciones Químicas
Tipos de Reacciones: Sulfacloropirazina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse bajo condiciones específicas, aunque las vías de oxidación detalladas se estudian con menos frecuencia.
Reducción: Las reacciones de reducción pueden ocurrir, particularmente en presencia de agentes reductores.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente las que involucran al grupo sulfonamida.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: A menudo se emplean reactivos como hidróxido de sodio u otros nucleófilos.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede conducir a aminas u otras formas reducidas .
Comparación Con Compuestos Similares
Sulfachlorpyridazine: Another sulfonamide with similar antimicrobial properties, used for urinary tract infections and in veterinary medicine.
Sulfaclozine: A sulfonamide derivative with antiprotozoal activity, used in treating poultry diseases.
Uniqueness: Sulfachloropyrazine is unique due to its specific effectiveness against coccidiosis in poultry and its ability to inhibit dihydropteroate synthase. Its structural properties and the presence of the chloropyrazine moiety contribute to its distinct antimicrobial activity compared to other sulfonamides .
Propiedades
IUPAC Name |
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLPUVXBJHRFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144515 | |
| Record name | Sulfaclozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-65-8 | |
| Record name | Sulfaclozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfaclozine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfaclozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfaclozine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFACLOZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YP7Z48CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


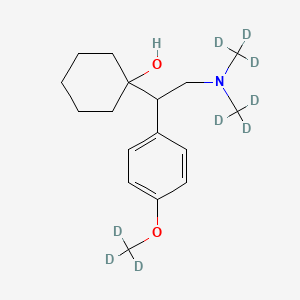
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)

